2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene and benzyl groups contributes to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The compound 2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide is a derivative of imidazole . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been known to interact with various targets leading to a wide range of biological activities . The interaction of the compound with its targets and the resulting changes would depend on the specific target it binds to.
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathway that the compound affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-methyl group: This step often involves alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the benzyl group: This can be done through nucleophilic substitution reactions, where a benzyl halide reacts with the imidazo[1,2-a]pyridine derivative.
Incorporation of the thiophene group: This step may involve cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2-(thiophen-2-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide
- 2-methyl-N-(2-(furan-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide
- 2-methyl-N-(2-(pyridin-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to the specific positioning of the thiophene group, which can influence its electronic properties and biological activity. The combination of the imidazo[1,2-a]pyridine core with the thiophene and benzyl groups provides a distinct chemical profile that sets it apart from similar compounds.
Properties
IUPAC Name |
2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-19(23-10-5-4-8-18(23)22-14)20(24)21-12-15-6-2-3-7-17(15)16-9-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUVWZHNSGFKSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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